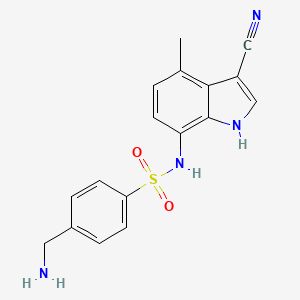![molecular formula C7H9N3O2 B6153330 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385010-28-4](/img/no-structure.png)
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Acetic anhydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of sulfuric acid to yield 1-bromocyclohexene", "Step 2: Treatment of 1-bromocyclohexene with sodium azide in the presence of sodium hydroxide to yield 4-azidocyclohexene", "Step 3: Reduction of 4-azidocyclohexene using hydrogen gas and a palladium catalyst to yield 4-aminocyclohexene", "Step 4: Protection of the amine group in 4-aminocyclohexene using acetic anhydride and acetic acid to yield N-acetyl-4-aminocyclohexene", "Step 5: Cyclization of N-acetyl-4-aminocyclohexene using sodium bicarbonate in methanol to yield 4-acetamidobicyclo[3.1.0]hexane", "Step 6: Hydrolysis of 4-acetamidobicyclo[3.1.0]hexane using hydrochloric acid to yield 4-aminobicyclo[3.1.0]hexane", "Step 7: Diazotization of 4-aminobicyclo[3.1.0]hexane using sodium nitrite and hydrochloric acid to yield 4-diazobicyclo[3.1.0]hexane", "Step 8: Reduction of 4-diazobicyclo[3.1.0]hexane using sodium sulfite and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylamine", "Step 9: Carboxylation of 4-bicyclo[3.1.0]hexylamine using carbon dioxide and sodium hydroxide to yield 4-bicyclo[3.1.0]hexylcarboxylic acid", "Step 10: Azidation of 4-bicyclo[3.1.0]hexylcarboxylic acid using sodium azide in the presence of acetic acid to yield 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid" ] } | |
CAS-Nummer |
2385010-28-4 |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
167.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





